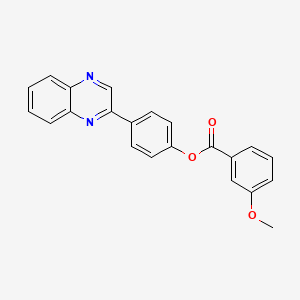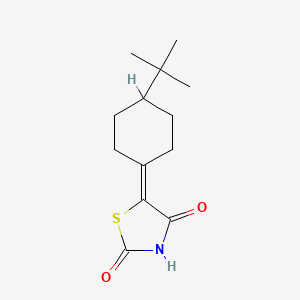
4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate is a complex organic compound that features a quinoxaline moiety linked to a phenyl group, which is further connected to a methoxybenzoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate typically involves the condensation of 2-chloroquinoxaline with 4-hydroxy-3-methoxybenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone, followed by heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly incorporating continuous flow techniques and automated synthesis platforms to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate can undergo various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline 1,4-di-N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate involves its interaction with various molecular targets. For instance, quinoxaline derivatives are known to inhibit enzymes like tyrosine kinases and poly(ADP-ribose) polymerase, which play crucial roles in cell signaling and DNA repair . The compound’s effects are mediated through these interactions, leading to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylquinazolin-4(3H)-one: Another nitrogen-containing heterocyclic compound with significant biological activities.
2-Ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate: A compound with similar structural features and applications.
Uniqueness
4-(2-Quinoxalinyl)phenyl 3-methoxybenzoate is unique due to its specific combination of a quinoxaline moiety with a methoxybenzoate group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C22H16N2O3 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
(4-quinoxalin-2-ylphenyl) 3-methoxybenzoate |
InChI |
InChI=1S/C22H16N2O3/c1-26-18-6-4-5-16(13-18)22(25)27-17-11-9-15(10-12-17)21-14-23-19-7-2-3-8-20(19)24-21/h2-14H,1H3 |
Clave InChI |
GEVDSQVZGNCAOE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxyphenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B10890074.png)
![N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]thiophene-2-sulfonamide](/img/structure/B10890076.png)
![4-Cyclopropyl-6-(difluoromethyl)-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10890078.png)
![1-(3-Methoxypropyl)-3-[4-(piperidin-1-ylmethyl)phenyl]thiourea](/img/structure/B10890080.png)
methanone](/img/structure/B10890081.png)
![(2Z,5E)-5-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10890085.png)

![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cycloheptylpiperazine](/img/structure/B10890102.png)
![4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N,1-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10890109.png)
![2,2'-[Biphenyl-4,4'-diylbis(oxy)]bis(4-nitrobenzonitrile)](/img/structure/B10890118.png)
methanone](/img/structure/B10890126.png)

![Methyl 5-(3,4-dichlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10890148.png)
![4-({4-[(3-Methoxybenzoyl)oxy]phenyl}sulfonyl)phenyl 3-methoxybenzoate](/img/structure/B10890154.png)
